5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Medicinal chemists often face delays sourcing fluorinated heterocyclic building blocks with a documented scalable synthesis. This 97%-pure compound solves this with a published patent route (US3442913A). • LogP 3.66 ensures passive membrane permeability for CNS targets. • 3-Carboxylic acid handle enables facile derivatization. • Available in gram-to-kilogram quantities with batch-to-batch consistency.

Molecular Formula C12H7F3O3
Molecular Weight 256.18 g/mol
CAS No. 23584-85-2
Cat. No. B1362287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid
CAS23584-85-2
Molecular FormulaC12H7F3O3
Molecular Weight256.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(O2)C(F)(F)F)C(=O)O
InChIInChI=1S/C12H7F3O3/c13-12(14,15)10-8(11(16)17)6-9(18-10)7-4-2-1-3-5-7/h1-6H,(H,16,17)
InChIKeyIEFJRMAEBBJXSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic Acid: Fluorinated Furan Building Block


5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid (CAS 23584-85-2) is a heterocyclic chemical building block belonging to the class of 3-furoic acids. It is characterized by a furan ring substituted at the 2-position with a trifluoromethyl (-CF3) group and at the 5-position with a phenyl group . This compound is commercially supplied with a standard purity of 97% as a white to yellow powder or crystals, with a reported melting point of 164–166 °C . Its primary value proposition lies in its structural utility as a fluorinated intermediate for the synthesis of more complex molecules, rather than as a standalone bioactive entity .

+ Fluorinated building block for heterocyclic derivatization
+ Predicted elevated lipophilicity (LogP 3.66) for permeability studies
+ Patent-validated scalable synthesis route reported
+ Documented decarboxylation precursor for CF3-containing furans

5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic Acid: Risks of Generic Substitution


In-class substitution is precarious because the unique combination of the electron-withdrawing trifluoromethyl group at the 2-position and the bulky, electron-rich phenyl group at the 5-position creates a specific steric and electronic environment on the furan ring . This regiochemistry cannot be replicated by analogues such as 2-(trifluoromethyl)furan-3-carboxylic acid (lacking the 5-phenyl group) or 5-phenyl-2-furoic acid (lacking the -CF3 group). The presence of the -CF3 group significantly enhances lipophilicity (estimated LogP of 3.66) and metabolic stability, while the carboxylic acid at the 3-position provides a distinct vector for derivatization (e.g., to esters or amides) compared to 2-furoic acid or 5-substituted-2-furoic acid analogues . The patent literature explicitly demonstrates its utility as a precursor to decarboxylated furans, a synthetic step that simpler or differently substituted furan-3-carboxylic acids cannot undergo in the same chemical context .

Attribute
Target Compound
Analogue Risk
2-CF3 / 5-Ph regiochemistry
Electron-withdrawing CF3 + bulky phenyl
Analogues lacking CF3 or Ph shift steric/electronic profile, altering reaction outcomes
Derivatization vector
3-COOH handle for esters/amides
2-furoic acid isomers offer different geometry; may not match downstream coupling requirements
Synthetic utility
Decarboxylation to 2-CF3-5-Ph-furan
Non-fluorinated 5-phenyl-2-furoic acid loses CF3 handle; pathway context may differ

5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic Acid: Differentiation Evidence


Lipophilicity Advantage vs. Non-Fluorinated Core

The incorporation of the trifluoromethyl group is a well-validated strategy to increase lipophilicity, a critical parameter for membrane permeability in bio-active molecules. The target compound exhibits a predicted LogP of 3.66, which is significantly higher than non-fluorinated or less-substituted furan-3-carboxylic acid analogues, for which reported LogP values are typically <1.0 . This difference, while a class-level inference, is precisely the quantifiable design principle that drives the selection of this specific fluorinated building block.

Lipophilicity
Class-level inference
ΔLogP ≈ +3.16
Reported predicted permeability increase vs. non-fluorinated core
In silico prediction; source-specific review
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Validated Scalable Synthesis via Ester Hydrolysis

A definitive and reproducible synthetic procedure is disclosed in US patent US3442913A, Example 36. The hydrolysis of ethyl 5-phenyl-2-trifluoromethyl-3-furoate using sodium hydroxide in aqueous ethanol provides the target acid in a solid, filterable form after acidic workup, recrystallizable from cyclohexane or benzene-petroleum ether . This contrasts with many custom synthesis building blocks for which no validated, scalable route is publicly available, creating procurement risk.

Scalable Synthesis
Head-to-head
Patent-validated route
Supports scale-up and supply chain continuity assessment
Ester hydrolysis; 0.1-mole scale documented
Process Chemistry Chemical Synthesis Patent Route Validation

Certified Purity for Workflow Reliability

Reputable suppliers provide this compound with a certified minimum purity of 97%, supported by batch-specific release tests including NMR, HPLC, or GC . This documented quality control reduces the risk of failed reactions compared to sourcing the less common isomer 5-(3-cyanophenyl)-2-furoic acid or other research-grade 3-furoic acid derivatives, which are often listed without equivalent analytical certification.

Certified Purity
Context-dependent
≥97% (NMR/HPLC/GC)
Batch-level QC documentation reduces reagent failure risk
Supplier certificate of analysis; data to verify
Analytical Chemistry Reproducibility Purchasing Specification

Decarboxylative Functionalization Retaining CF3 Group

The compound serves as a direct precursor to 5-phenyl-2-trifluoromethylfuran via decarboxylation in quinoline with copper catalyst (Example 42 in US3442913A) . This demonstrates a specific synthetic utility that 5-substituted-2-furoic acid analogues, such as 5-phenyl-2-furoic acid, cannot replicate without the electron-withdrawing group at the 2-position, which influences the decarboxylation pathway.

Decarboxylation
Class-level inference
CF3-retaining transformation
Supports late-stage fluorinated scaffold construction
Quinoline/Cu catalyst; reported patent example
Synthetic Methodology Late-Stage Functionalization Heterocyclic Chemistry

5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic Acid: Key Application Scenarios


CNS-Penetrant Lead Optimization

Based on its significantly elevated LogP (3.66) compared to non-fluorinated furan cores , this building block is ideally suited for medicinal chemistry programs targeting CNS or intracellular pathways where enhanced passive membrane permeability is a prerequisite. The procurement of this specific fluorinated intermediate, rather than a non-fluorinated 5-phenyl-2-furoic acid, allows the direct introduction of a metabolically stable, lipophilic moiety into a lead series without additional, complex late-stage fluorination chemistry.

Patent-Validated Synthesis for Process Scale-Up

For process chemists, the availability of a detailed, scalable synthetic procedure (US3442913A, Example 36) de-risks the transition from milligram-scale discovery to gram- or kilogram-scale production. This contrasts sharply with using an analogous building block like 5-(4-trifluoromethylphenyl)furan-2-carboxylic acid, which lacks a publicly documented, scalable route, potentially leading to significant delays and R&D expenditure to develop a viable manufacturing process.

Trifluoromethylated Probe Library Generation

The documented decarboxylative functionalization (US3442913A, Example 42) establishes this compound as a key precursor for creating diverse libraries of 2-trifluoromethyl-5-phenylfuran derivatives. Purchasing this certified 97%-pure building block provides a reliable starting point for exploring structure-activity relationships (SAR) around a fluorinated heterocyclic core, an advantage over custom-synthesizing each analogue from less established, potentially impure starting materials.

Agrochemical Bioactive Design Advantage

The combination of a high LogP and the specific 3-carboxylic acid handle makes the compound a strategic intermediate for developing novel fluorinated agrochemicals, such as fungicides or herbicides. The documented synthetic route provides a path to produce the compound without reliance on expensive, low-throughput custom synthesis services, a key consideration for the cost-sensitive agrochemical R&D procurement cycle, especially when compared to sourcing structurally simpler but functionally limited 2-furoic acid derivatives.

Application
Selection Property
Validation Focus
CNS-permeant lead optimization
Predicted elevated LogP (3.66)
Permeability assay confirmation vs. non-fluorinated core
Process scale-up research
Patent-validated synthetic procedure
Route reproducibility and yield at target scale
Fluorinated probe library synthesis
Decarboxylative functionalization handle
CF3 retention in derivatized furan products
Agrochemical intermediate design
3-COOH derivatization + elevated lipophilicity
Cost-route assessment vs. non-fluorinated 2-furoic acid analogues

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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